1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one
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Overview
Description
1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one is a complex organic compound known for its unique structure and diverse applications. This compound features a diazabicyclo[3.3.1]nonane core, which is a rigid, cage-like structure, and a hydroxyphenylmethyl group attached to it. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzyl chloride with 3,6-diazahomoadamantan-9-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the diazabicyclo[3.3.1]nonane core can be reduced to form alcohols.
Substitution: The hydroxyphenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the electrophile used, leading to halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3,6-diazahomoadamantan-9-one: Similar structure but lacks the methyl group.
1-(4-Methoxyphenylmethyl)-3,6-diazahomoadamantan-9-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness: 1-(4-Hydroxyphenylmethyl)-3,6-diazahomoadamantan-9-one is unique due to the presence of both the hydroxyphenylmethyl group and the diazabicyclo[3.3.1]nonane core, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-3-1-12(2-4-14)7-16-10-17-5-6-18(11-16)9-13(8-17)15(16)20/h1-4,13,19H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGOHDOFMXTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3=O)CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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